molecular formula C23H20ClF2N7O2 B2563675 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049427-52-2

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2563675
CAS No.: 1049427-52-2
M. Wt: 499.91
InChI Key: YWZLHTNEXBLCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H20ClF2N7O2 and its molecular weight is 499.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

Research on structurally similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), focuses on their molecular interactions with specific receptors like the CB1 cannabinoid receptor. These studies involve conformational analysis using molecular orbital methods and the development of unified pharmacophore models to understand how these compounds bind to receptors, highlighting the compound's potential as a selective antagonist for CB1 receptors (J. Shim et al., 2002).

Antimicrobial and Antituberculosis Activity

Compounds with structural similarity to the query chemical have been synthesized and evaluated for their antimicrobial and antituberculosis activities. For instance, studies on derivates such as 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives reveal their potential as significant antimicrobial and anticancer agents, showing in vitro activity against human breast cancer cell lines and antituberculosis activity (S. Mallikarjuna et al., 2014).

Anticancer Research

Another area of application is the synthesis and evaluation of novel heterocyclic compounds, like (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for their antiproliferative activities. These studies include structural characterization and analysis of intermolecular interactions, contributing to the development of potential anticancer agents (S. Benaka Prasad et al., 2018).

Synthesis and Structural Characterization

Research also extends to the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including piperazine moieties. These studies provide insights into the structural foundations of these compounds' biological activities, aiding in the design of molecules with enhanced therapeutic properties (Hong-Shui Lv et al., 2013).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N7O2/c1-14-21(22(28-35-14)16-4-2-3-5-17(16)24)23(34)32-10-8-31(9-11-32)13-20-27-29-30-33(20)15-6-7-18(25)19(26)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZLHTNEXBLCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.